molecular formula C9H5BrFNO2 B3133123 7-bromo-5-fluoro-1H-indole-2-carboxylic acid CAS No. 383132-21-6

7-bromo-5-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B3133123
CAS No.: 383132-21-6
M. Wt: 258.04 g/mol
InChI Key: RFBHSZMCGYXTKO-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-1H-indole-2-carboxylic acid (CAS 383132-21-6) is a high-value indole derivative of significant interest in medicinal chemistry and antiviral research. It serves as a key chemical building block for the synthesis and development of novel HIV-1 integrase strand transfer inhibitors (INSTIs) . Scientific studies have identified the indole-2-carboxylic acid scaffold as a promising structure that can inhibit the strand transfer process of HIV-1 integrase, a critical enzyme in the viral life cycle . The mechanism of action involves the indole nitrogen and the 2-carboxyl group chelating the two Mg²⁺ ions within the enzyme's active site, while the bromo and fluoro substituents on the aromatic core can be leveraged to optimize π-stacking interactions with viral DNA and enhance drug-like properties . As a versatile synthetic intermediate, this compound is instrumental in creating more complex molecules aimed at overcoming drug resistance mutations in antiviral therapy . It is strictly for research applications in chemistry and biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-bromo-5-fluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-6-3-5(11)1-4-2-7(9(13)14)12-8(4)6/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBHSZMCGYXTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=C(C=C1F)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Bromo-5-fluoro-1H-indole-2-carboxylic acid can be synthesized through various methods, including the Buchwald-Hartwig coupling reaction, Suzuki-Miyaura coupling reaction, and the Pd/C-catalyzed hydrogenation reaction. These methods involve the use of various starting materials, such as indole-2-carboxylic acid, 7-bromoindole-2-carboxylic acid, and 5-fluoroindole-2-carboxylic acid, and coupling agents such as Pd(OAc)2, PdCl2, and Na2CO3.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the synthetic routes mentioned above. Industrial production would likely focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-fluoro-1H-indole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve the use of a base and a suitable solvent.

    Coupling Reactions: Reagents include palladium catalysts (e.g., Pd(OAc)2, PdCl2) and bases (e.g., Na2CO3), with reactions often conducted under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted indole derivatives, which may possess enhanced biological or chemical properties.

Scientific Research Applications

7-Bromo-5-fluoro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research, including:

    Drug Discovery: It serves as a building block in the synthesis of biologically active molecules such as anticancer agents, antimicrobial agents, and immunomodulators.

    Material Science: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

Studies have shown that 7-bromo-5-fluoro-1H-indole-2-carboxylic acid can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune response. The compound’s mechanism of action involves interacting with specific molecular targets and pathways, such as:

    Apoptosis Induction: It can activate apoptotic pathways in cancer cells, leading to programmed cell death.

    Antimicrobial Activity: The compound can disrupt bacterial and fungal cell membranes or inhibit key enzymes involved in their growth.

    Immune Modulation: It can modulate the activity of immune cells, potentially enhancing the body’s ability to fight infections.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 7-Bromo-5-fluoro-1H-indole-2-carboxylic Acid and Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
This compound 383132-21-6 C₉H₅BrFNO₂ 258.05 Br (C7), F (C5), COOH (C2) Intermediate for amide/ester synthesis
7-Bromo-4-fluoro-1H-indole-2-carboxylic acid 926208-98-2 C₉H₅BrFNO₂ 258.05 Br (C7), F (C4), COOH (C2) Positional isomer; potential divergent reactivity
5-Bromo-7-fluoro-1H-indole-2-carboxylic acid 383132-35-2 C₉H₅BrFNO₂ 258.05 Br (C5), F (C7), COOH (C2) Altered halogen positions affect electronic properties
5-Bromo-7-chloro-1H-indole-2-carboxylic acid 383132-31-8 C₉H₅BrClNO₂ 274.50 Br (C5), Cl (C7), COOH (C2) Chlorine substitution enhances lipophilicity
5-Bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid MFCD30500953 C₁₀H₅BrF₃NO₂ 308.06 Br (C5), CF₃ (C7), COOH (C2) Trifluoromethyl group improves metabolic stability
This compound ethyl ester 396076-60-1 C₁₁H₉BrFNO₂ 286.10 Br (C7), F (C5), COOEt (C2) Ester derivative; enhanced membrane permeability

Positional Isomers

  • 7-Bromo-4-fluoro-1H-indole-2-carboxylic acid (CAS: 926208-98-2) shares the same molecular formula but places fluorine at position 4 instead of 5. This minor positional change can significantly alter electronic distribution and binding affinity in biological systems .

Halogen-Substituted Derivatives

  • Replacing fluorine with chlorine in 5-bromo-7-chloro-1H-indole-2-carboxylic acid (CAS: 383132-31-8) increases molecular weight (274.50 g/mol) and lipophilicity, which may enhance cellular uptake .

Trifluoromethylated Analogs

  • 5-Bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid (MFCD30500953) introduces a trifluoromethyl group at position 7.

Ester and Amide Derivatives

  • The ethyl ester derivative (CAS: 396076-60-1) replaces the carboxylic acid with an ethyl ester, enhancing solubility in organic solvents and bioavailability .
  • Amide derivatives, such as 5-bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide, demonstrate the compound’s utility as a precursor for bioactive molecules .

Biological Activity

7-Bromo-5-fluoro-1H-indole-2-carboxylic acid (BFICA) is a heterocyclic compound known for its diverse biological activities. This compound, with a molecular formula of C9H5BrFNO2 and a molecular weight of 252.04 g/mol, features both bromine and fluorine substituents on the indole ring, which contribute to its unique properties and potential therapeutic applications. The following sections explore the biological activities of BFICA, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

BFICA exhibits several biological activities through various mechanisms:

  • Apoptosis Induction : Research indicates that BFICA can activate apoptotic pathways in cancer cells, leading to programmed cell death. This property is particularly valuable in cancer therapy, where inducing apoptosis in tumor cells is a primary goal.
  • Antimicrobial Activity : The compound shows significant antimicrobial properties, disrupting bacterial and fungal cell membranes or inhibiting key enzymes essential for their growth. This makes BFICA a candidate for developing new antimicrobial agents.
  • Immune Modulation : BFICA has been observed to modulate immune responses, potentially enhancing the body's ability to combat infections. This activity may involve the regulation of immune cell functions.

Biological Activity Overview

The following table summarizes the biological activities of BFICA along with relevant findings from various studies.

Activity Description Reference
Apoptosis InductionActivates apoptotic pathways in cancer cells leading to cell death,
Antimicrobial ActivityDisrupts bacterial/fungal cell membranes; inhibits key growth enzymes,
Immune ModulationModulates immune cell activity; enhances infection response
Anticancer PotentialExhibits cytotoxic effects against various cancer cell lines

Case Studies and Research Findings

Several studies have highlighted the efficacy of BFICA in different biological contexts:

  • Cancer Cell Studies : In vitro studies have shown that BFICA exhibits cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating significant inhibitory effects . For instance, one study reported that compounds derived from BFICA could enhance caspase-3 activity, confirming their role in inducing apoptosis .
  • Antimicrobial Efficacy : BFICA has demonstrated antibacterial activity against several strains of bacteria, suggesting its potential as a lead compound for developing novel antibiotics. The mechanism involves disrupting bacterial cell membrane integrity, which is crucial for their survival.
  • Structural Activity Relationship (SAR) : A study on structural modifications of indole derivatives indicated that the presence of both bromine and fluorine at specific positions on the indole ring significantly enhances biological activity compared to analogs lacking these substituents . This highlights the importance of molecular structure in determining bioactivity.

Comparison with Similar Compounds

BFICA can be compared with other related compounds to elucidate its unique properties:

Compound Name Similarity Unique Features
7-Bromoindole-2-carboxylic acid0.84Lacks fluorine substituent
5-Fluoroindole-2-carboxylic acid0.89Lacks bromine substituent
7-Bromo-5-chloro-1H-indole0.87Chlorine replaces fluorine

The dual substitution of bromine and fluorine in BFICA enhances its reactivity and biological activity compared to similar indole derivatives.

Q & A

Q. What are the common synthetic routes for 7-bromo-5-fluoro-1H-indole-2-carboxylic acid?

The synthesis typically involves sequential halogenation of indole precursors. A general approach includes:

  • Bromination : Reacting 5-fluoroindole with brominating agents (e.g., N-bromosuccinimide, NBS) in acetic acid at controlled temperatures (0–25°C) to introduce bromine at the 7-position .
  • Carboxylation : Subsequent oxidation or carboxylation of the 2-position using reagents like potassium permanganate or carbon dioxide under pressure .
  • Optimization : Reaction yields depend on solvent choice (e.g., DMF or THF), catalyst (e.g., CuI for coupling reactions), and temperature control to minimize side products .

Q. How is the compound characterized using spectroscopic and analytical methods?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., fluorine at C5, bromine at C7). Typical shifts:
    • 1^1H NMR: Indole NH proton at δ 10–12 ppm; aromatic protons at δ 6.5–8.0 ppm .
    • 19^{19}F NMR: Fluorine resonance near δ -110 to -120 ppm .
  • LC/MS : Molecular ion peaks (e.g., [M+H]+^+) at m/z 258.04 (calculated for C9_9H5_5BrFNO2_2) .
  • HPLC : Purity assessment (>98% by reversed-phase chromatography) .

Q. What are the key physicochemical properties relevant to experimental handling?

PropertyValue/DescriptionReference
Molecular Weight258.04 g/mol
SolubilitySoluble in DMSO, DMF; insoluble in H2_2O
Storage Conditions2–8°C, desiccated, moisture-sensitive
StabilityStable under inert atmosphere

Advanced Research Questions

Q. What strategies optimize regioselective bromination and fluorination in indole derivatives?

  • Directed Metalation : Use directing groups (e.g., carboxylic acid) to control halogenation positions .
  • Protection/Deprotection : Temporary protection of reactive sites (e.g., NH with Boc groups) to prevent over-halogenation .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in halogenation steps .

Q. How is this compound utilized as an intermediate in medicinal chemistry?

  • Drug Candidate Synthesis : It serves as a precursor for carboxamide derivatives (e.g., Compound 63b in ).
    • Example : Coupling with methylphenylamine via EDCI/HOBt-mediated amidation yields bioactive molecules screened for kinase inhibition .
  • Structure-Activity Relationship (SAR) : Modifications at the 2-carboxylic acid group enhance binding affinity in target proteins .

Q. What analytical challenges arise in purity assessment, and how are they addressed?

  • Impurity Profiling : Trace halogenated byproducts (e.g., di-brominated analogs) require HPLC with UV/Vis detection (λ = 254 nm) .
  • Moisture Sensitivity : Karl Fischer titration ensures anhydrous conditions during storage to prevent hydrolysis .
  • Mass Spectrometry Interference : High-resolution MS (HRMS) distinguishes isotopic patterns of bromine (79^{79}Br/81^{81}Br) from contaminants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-bromo-5-fluoro-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-bromo-5-fluoro-1H-indole-2-carboxylic acid

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